Methyl 3-nitro-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-nitro-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

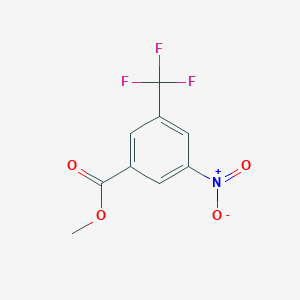

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZRXWZOZSBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596700 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-63-0 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-nitro-5-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Identity

Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS No. 22227-63-0) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile nitro group positioned meta to a methyl ester, makes it a valuable intermediate for developing complex molecules with specific biological activities.[1] This guide provides an in-depth analysis of its chemical and physical properties, detailed synthesis protocols, key chemical transformations, and its applications in the fields of pharmaceutical and agrochemical research.

Physicochemical and Spectroscopic Properties

The unique substitution pattern on the benzene ring governs the compound's physical and chemical behavior. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group significantly deactivates the aromatic ring towards electrophilic attack and influences the molecule's overall polarity and reactivity.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 22227-63-0 | [1][2] |

| Molecular Formula | C₉H₆F₃NO₄ | [1][2][3] |

| Molecular Weight | 249.14 g/mol | [1][2][3] |

| Boiling Point | 283.2°C at 760 mmHg | [1][3] |

| Density | 1.442 g/cm³ | [3] |

| IUPAC Name | methyl 3-nitro-5-(trifluoromethyl)benzoate | [3] |

Spectroscopic Profile

While specific spectra are proprietary to data vendors, the structural features of Methyl 3-nitro-5-(trifluoromethyl)benzoate allow for a reliable prediction of its spectroscopic signatures.[4]

| Spectroscopy | Expected Signature |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 8.0-9.0 ppm), appearing as complex multiplets due to the loss of symmetry. A sharp singlet for the methyl ester protons (-OCH₃) will be present in the upfield region (approx. 4.0 ppm). |

| ¹³C NMR | Nine unique carbon signals are expected due to the molecule's asymmetry.[5] Key signals include the ester carbonyl (C=O) around 164 ppm, the trifluoromethyl carbon (CF₃) showing a characteristic quartet, and six distinct aromatic carbon signals. The methyl ester carbon will appear upfield around 52 ppm.[5] |

| IR Spectroscopy | Strong absorption bands are predicted for the ester carbonyl (C=O) stretch (approx. 1720-1740 cm⁻¹). Asymmetric and symmetric stretches for the nitro group (Ar-NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Strong C-F stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 249.14. |

Synthesis and Mechanistic Pathway

The most direct and logical synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate is a two-step process. It begins with the nitration of a commercially available precursor, followed by a classic acid-catalyzed esterification.

Overall Synthesis Workflow

The workflow illustrates the transformation from the starting material to the final product, highlighting the two key reaction stages.

Caption: Two-step synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Step 1: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Mechanism: This reaction is a classic example of electrophilic aromatic substitution (EAS).[6] Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The trifluoromethyl group on the starting material is strongly electron-withdrawing and a meta-director, thus guiding the incoming nitro group to the C-5 position to yield the desired product with high regioselectivity.[6]

Experimental Protocol: This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[7]

-

Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath, cautiously add 3-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 4.0 eq by volume). Stir until fully dissolved while maintaining the temperature at 0-5°C.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, pre-chilled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid over 30-60 minutes. Causality: A slow, dropwise addition is critical to control the highly exothermic reaction and prevent over-nitration or side product formation. The internal temperature must be maintained below 10-15°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) can be further purified by recrystallization if necessary.[7][8]

Step 2: Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate

Mechanism: This transformation is achieved via Fischer esterification, a well-established acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst activates it towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final methyl ester product.

Experimental Protocol:

-

Setup: To a round-bottom flask, add the 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) synthesized in the previous step.

-

Reagents: Add an excess of methanol (which acts as both reactant and solvent) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude Methyl 3-nitro-5-(trifluoromethyl)benzoate. Further purification can be achieved via column chromatography or recrystallization.

Chemical Reactivity and Key Transformations

The synthetic utility of Methyl 3-nitro-5-(trifluoromethyl)benzoate stems from the distinct reactivity of its functional groups, allowing for selective transformations.

Caption: Key transformations of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Reduction of the Nitro Group

The most significant reaction of this intermediate is the reduction of the nitro group to an amine. This transformation is fundamental in drug development as it unmasks a nucleophilic amino group, opening pathways for further derivatization.

-

Significance: The resulting product, Methyl 3-amino-5-(trifluoromethyl)benzoate, is a key precursor for the synthesis of amides, ureas, sulfonamides, and for participation in cross-coupling reactions.[6] The aniline moiety is a common feature in many pharmacologically active molecules.

-

Common Reagents: This reduction can be achieved using various methods, including catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., SnCl₂ in HCl).

Saponification of the Ester

The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (saponification). This provides a route to the carboxylate salt or the carboxylic acid itself after acidic work-up, which may be required for certain coupling reactions (e.g., amide bond formation using peptide coupling reagents).

Applications in Research and Development

Methyl 3-nitro-5-(trifluoromethyl)benzoate is not typically an end-product but rather a strategic intermediate. Its value lies in its pre-installed, orthogonally-functionalized scaffold.

-

Pharmaceutical Synthesis: It is primarily utilized to synthesize active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. The nitro group, once reduced to an amine, serves as a handle for building out the molecular complexity required for therapeutic activity.[6]

-

Agrochemical Development: The structural motifs present in this compound are also found in modern herbicides and pesticides.[1] Its use as a building block allows for the systematic modification of lead compounds to optimize efficacy and selectivity.

-

Materials Science: The reactivity of the functional groups makes it suitable for incorporation into advanced polymers and coatings to impart specific properties.[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. Based on the known hazards of its precursors and structurally related compounds, the following precautions are advised:

-

Hazards: The precursor, 3-Nitro-5-(trifluoromethyl)benzoic acid, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][9][10] Analogous compounds like Methyl 3-(trifluoromethyl)benzoate are flammable and also cause irritation.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

References

- 3-Nitro-5-(trifluoromethyl)benzoic acid | CAS 328-80-3 | SCBT. [URL: https://www.scbt.com/p/3-nitro-5-trifluoromethyl-benzoic-acid-cas-328-80-3]

- 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d681205]

- 328-80-3 | 3-nitro-5-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [URL: https://www.alachem.com/cas/328-80-3.html]

- 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) Properties - Chemcasts. [URL: https://chemcasts.com/mol/328-80-3]

- 328-80-3 | 3-Nitro-5-(trifluoromethyl)benzoic acid | Fluorinated Building Blocks. [URL: https://www.combi-blocks.com/cas/328-80-3.html]

- methyl 3-nitro-5-(trifluoromethyl)benzoate(22227-63-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/22227-63-0_1HNMR.htm]

- Methyl 3-nitro-5-(trifluoromethyl)benzoate - MySkinRecipes. [URL: https://www.myskinrecipes.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/155977]

- methyl 3-nitro-5-(trifluoromethyl)benzoate. [URL: https://www.chemsrc.com/en/cas/22227-63-0_937104.html]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/721-09-5.pdf]

- Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F603434.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC127810050]

- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate 151793-21-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd1019]

- Methyl 3-Nitro-5-(Trifluoromethyl)Benzoate (Cas 22227-63-0) - Parchem. [URL: https://www.parchem.

- Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520213]

- 328-80-3, 3-Nitro-5-(trifluoromethyl)benzoic acid Formula - ECHEMI. [URL: https://www.echemi.com/products/328-80-3.html]

- Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4026781]

- Methyl 3-nitrobenzoate - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=618-95-1]

- 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457 - Biosynth. [URL: https://www.biosynth.com/p/FN70457/3-nitro-5-trifluoromethyl-benzoic-acid]

- Methyl 3-(trifluoromethyl)benzoate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4482_msds.pdf]

- Nitration of Methyl Benzoate | Process and Applications - Echemi. [URL: https://www.echemi.com/cms/146011.html]

- Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester - Cheméo. [URL: https://www.chemeo.com/cid/90-936-8/3-Fluoro-5-trifluoromethylbenzoic-acid-4-nitrophenyl-ester]

- 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000203]

- Methyl 3-nitrobenzoate(618-95-1) IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/618-95-1_IR1.htm]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents. [URL: https://patents.google.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [URL: https://www.nanalysis.

- Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/161622-18-0.html]

- 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 328-80-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6338515.htm]

- 3-Nitro-5-(trifluoromethyl)benzoic acid, CAS No. 328-80-3 - iChemical. [URL: https://www.ichemical.com/product/328-80-3]

- 1214324-86-3 | Methyl 2-nitro-5-(trifluoromethyl)benzoate - ChemScene. [URL: https://www.chemscene.

- Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.com/]

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents. [URL: https://patents.google.

- Nitration of methyl benzoate | Resource | RSC Education. [URL: https://edu.rsc.

Sources

- 1. Methyl 3-nitro-5-(trifluoromethyl)benzoate [myskinrecipes.com]

- 2. parchem.com [parchem.com]

- 3. CAS#:22227-63-0 | methyl 3-nitro-5-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]

- 4. methyl 3-nitro-5-(trifluoromethyl)benzoate(22227-63-0) 1H NMR spectrum [chemicalbook.com]

- 5. aiinmr.com [aiinmr.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. angenechemical.com [angenechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate

Introduction

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a trifluoromethyl group and a nitro group on the benzene ring, imparts unique electronic properties that are valuable in the design of bioactive molecules. This guide provides an in-depth, technically-focused overview of the synthesis of this compound, starting from 3-(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The synthesis involves a two-step process: the nitration of 3-(trifluoromethyl)benzoic acid to yield 3-nitro-5-(trifluoromethyl)benzoic acid, followed by the esterification of the resulting nitro-substituted benzoic acid to produce the final product, methyl 3-nitro-5-(trifluoromethyl)benzoate. This document will detail the underlying chemical principles, provide a robust experimental protocol, and address critical safety considerations.

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway is a classic example of electrophilic aromatic substitution followed by a Fischer esterification.

Part 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.

Mechanism of Nitration:

The nitration of an aromatic ring proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺).[1][2] In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the nitronium ion.[1][2][3]

-

Step 1: Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid.[1][4]

-

Step 2: Electrophilic Attack: The π-electrons of the benzene ring of 3-(trifluoromethyl)benzoic acid attack the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4]

-

Step 3: Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.[1][4]

Regioselectivity:

The directing effects of the substituents on the starting material, 3-(trifluoromethyl)benzoic acid, determine the position of the incoming nitro group. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and are considered meta-directing deactivators.[2][4][5] This is because they pull electron density away from the aromatic ring, making it less nucleophilic and directing the incoming electrophile to the meta position to avoid placing the positive charge of the sigma complex adjacent to the electron-withdrawing groups.[4] Therefore, the nitration of 3-(trifluoromethyl)benzoic acid is expected to yield the 3-nitro-5-(trifluoromethyl)benzoic acid isomer as the major product.

Part 2: Fischer Esterification of 3-Nitro-5-(trifluoromethyl)benzoic Acid

The second step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Mechanism of Fischer Esterification:

This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.

-

Step 1: Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.

-

Step 2: Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Step 3: Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Step 4: Elimination of Water: The tetrahedral intermediate eliminates a molecule of water to form a protonated ester.

-

Step 5: Deprotonation: A weak base removes the proton from the protonated ester to yield the final methyl ester product and regenerate the acid catalyst.

It is crucial to use anhydrous conditions for this reaction, as the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the ester.[6]

Experimental Protocols

Safety First: Handling Nitrating Agents

Nitration reactions are highly exothermic and require strict safety protocols.[7] Nitric acid and sulfuric acid are extremely corrosive and strong oxidizers.[8][9][10] All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[8][9][11] Emergency eyewash and safety shower stations should be readily accessible.[9][11]

Protocol 1: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 3-(Trifluoromethyl)benzoic acid | 190.12 | 10.0 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL |

| Fuming Nitric Acid (90%) | 63.01 | 8.5 mL |

| Ice | - | ~200 g |

| Ethyl Acetate | 88.11 | As needed |

| Water (deionized) | 18.02 | As needed |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 40 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0°C.

-

Slowly add 10.0 g of 3-(trifluoromethyl)benzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.

-

While maintaining the temperature at 0°C, add 8.5 mL of fuming nitric acid dropwise from the dropping funnel over a period of approximately 30 minutes. Caution: The addition is exothermic and the temperature must be carefully controlled. [7]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[12]

-

Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker.

-

The solid precipitate that forms is the crude 3-nitro-5-(trifluoromethyl)benzoic acid.

-

Filter the precipitate using suction filtration and wash thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate, wash the organic layer with water, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the purified 3-nitro-5-(trifluoromethyl)benzoic acid.[12]

Protocol 2: Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 3-Nitro-5-(trifluoromethyl)benzoic acid | 235.12 | 5.0 g |

| Anhydrous Methanol | 32.04 | 40 mL |

| Concentrated Sulfuric Acid (98%) | 98.08 | 0.5 mL |

| Ice | - | ~100 g |

| Water (deionized) | 18.02 | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of dry 3-nitro-5-(trifluoromethyl)benzoic acid in 40 mL of anhydrous methanol.

-

Carefully add 0.5 mL of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 4-5 hours.

-

After cooling the reaction mixture to room temperature, pour it into a beaker containing approximately 100 g of ice and stir.

-

Isolate the resulting solid product by suction filtration and wash it with cold water.

-

The crude product can be recrystallized from methanol to obtain pure methyl 3-nitro-5-(trifluoromethyl)benzoate.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of methyl 3-nitro-5-(trifluoromethyl)benzoate.

Caption: Synthetic workflow for methyl 3-nitro-5-(trifluoromethyl)benzoate.

Characterization and Analysis

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity. The literature melting point for 3-nitro-5-(trifluoromethyl)benzoic acid is 127-129 °C.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compounds by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and ester, and the N-O stretches of the nitro group.

Conclusion

The synthesis of methyl 3-nitro-5-(trifluoromethyl)benzoate from 3-(trifluoromethyl)benzoic acid is a well-established two-step process involving nitration and esterification. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate. The detailed experimental procedures and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug discovery.

References

- Nitration reaction safety - YouTube. (2024).

- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

- NITRIC ACID SAFETY. (n.d.).

- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).

- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).

- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).

- Nitration of Benzene - Chemistry Steps. (n.d.).

- Nitration Reaction of Benzoic acid | m-Nitro Benzoic acid | Con. Nitric acid + Con. Sulphuric acid| - YouTube. (2023).

- Nitration of benzoic acid - YouTube. (2021).

- 3-Nitro-5-(trifluoromethyl)benzoic acid | CAS 328-80-3 | SCBT. (n.d.).

- 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich. (n.d.).

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023).

- Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. (n.d.).

- Nitration of trifluoromethyl benzene. | Download Scientific Diagram - ResearchGate. (n.d.).

- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (n.d.).

- Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (2017).

- Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester - Cheméo. (n.d.).

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).

- 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457 - Biosynth. (n.d.).

- Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - ChemicalBook. (n.d.).

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).

- 328-80-3, 3-Nitro-5-(trifluoromethyl)benzoic acid Formula - ECHEMI. (n.d.).

- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015).

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS No. 22227-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a substituted aromatic carboxylate ester. Its chemical structure, featuring both a nitro group and a trifluoromethyl group, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of these substituents profoundly influences the molecule's reactivity and potential biological activity, rendering it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its applications in drug development, grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-nitro-5-(trifluoromethyl)benzoate is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 22227-63-0 | [1] |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.14 g/mol | [1] |

| Boiling Point | 283.2°C at 760 mmHg | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Room temperature, in a dry and sealed container | [1] |

Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate

The synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate is most commonly achieved through the Fischer-Speier esterification of its parent carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction with methanol is a robust and well-established method in organic synthesis.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a standard procedure for the esterification of aromatic carboxylic acids and is directly applicable to the synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Materials:

-

3-nitro-5-(trifluoromethyl)benzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-5-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (approximately 10-20 molar equivalents).

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-nitro-5-(trifluoromethyl)benzoate.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Role as a synthetic intermediate.

Safety and Handling

Conclusion

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a valuable chemical intermediate, the utility of which is derived from the unique properties imparted by its nitro and trifluoromethyl substituents. Its synthesis via Fischer-Speier esterification is a straightforward and scalable process. The 3-nitro-5-(trifluoromethyl)phenyl scaffold it provides is of significant interest in medicinal chemistry, as evidenced by its incorporation into novel androgen receptor antagonists. For researchers and drug development professionals, this compound represents a key building block for the synthesis of new chemical entities with potentially enhanced therapeutic profiles.

References

-

Methyl 3-nitro-5-(trifluoromethyl)benzoate. MySkinRecipes. [Link]

-

Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]

Sources

Spectroscopic Data for Methyl 3-nitro-5-(trifluoromethyl)benzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-nitro-5-(trifluoromethyl)benzoate, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. The structural complexity and the presence of multiple functional groups necessitate a multi-faceted analytical approach for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

Methyl 3-nitro-5-(trifluoromethyl)benzoate possesses a substituted aromatic ring with three distinct functional groups: a methyl ester, a nitro group, and a trifluoromethyl group. The strategic placement of these groups at the 1, 3, and 5 positions of the benzene ring dictates its unique electronic and chemical properties, which are in turn reflected in its spectroscopic signatures.

Molecular Structure of Methyl 3-nitro-5-(trifluoromethyl)benzoate

Caption: Chemical structure of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-nitro-5-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 10-20 mg of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure chemical shift stability.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling unless specific couplings are being investigated.

-

Number of Scans: 16-64 scans.

-

Referencing: An external reference standard such as CFCl₃ (δ 0.00 ppm) is commonly used.

-

NMR Data Acquisition Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted and Experimental ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | s | 1H | Ar-H (H-2/H-6) |

| ~8.6 - 8.8 | s | 1H | Ar-H (H-4) |

| ~4.0 | s | 3H | -OCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The predicted values are based on the analysis of similar substituted nitro- and trifluoromethyl-aromatic compounds.

Interpretation:

-

Aromatic Protons: The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups significantly deshield the aromatic protons, shifting them downfield to the region of δ 8.6-9.1 ppm. The proton situated between the two electron-withdrawing groups (H-4) is expected to be the most deshielded. The other two aromatic protons (H-2 and H-6) are chemically equivalent due to the plane of symmetry in the molecule and will appear as a single signal.

-

Methyl Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around δ 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O (ester) |

| ~149 | C -NO₂ |

| ~135 (q, J ≈ 35 Hz) | C -CF₃ |

| ~132 | Ar-C H |

| ~128 | Ar-C H |

| ~123 (q, J ≈ 272 Hz) | -C F₃ |

| ~122 | Ar-C H |

| ~53 | -OC H₃ |

Note: The chemical shifts and coupling constants (J) are predicted based on data from structurally related compounds. The quartet (q) multiplicity for the carbons attached to and within the CF₃ group is due to C-F coupling.

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~164 ppm).

-

Aromatic Carbons: The aromatic carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups are deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet with a large one-bond C-F coupling constant.

-

Methyl Carbon: The methyl carbon of the ester is the most shielded carbon and appears at the highest field (~53 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Note: The chemical shift is referenced to CFCl₃. The value is based on typical chemical shifts for trifluoromethyl groups on an aromatic ring.

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a singlet in the ¹⁹F NMR spectrum. The chemical shift around -63 ppm is characteristic of a CF₃ group attached to an electron-deficient aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grinding: Thoroughly grind 1-2 mg of Methyl 3-nitro-5-(trifluoromethyl)benzoate with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Background Scan: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2960 | Weak | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1530 | Strong | N-O asymmetric stretch (nitro) |

| ~1350 | Strong | N-O symmetric stretch (nitro) |

| ~1320, ~1130 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption at ~1730 cm⁻¹ is characteristic of the carbonyl stretching of the ester group.

-

The presence of the nitro group is confirmed by the strong symmetric and asymmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

The trifluoromethyl group gives rise to strong C-F stretching bands in the 1320-1130 cm⁻¹ region.

-

The aromatic C-H and C=C stretching vibrations are also observed at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

-

The sample is typically introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

Ionization:

-

Electron Energy: The sample molecules are bombarded with a beam of high-energy electrons, typically at 70 eV, in a high vacuum. This energy is sufficient to cause ionization and fragmentation.

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

-

An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.

Mass Spectrum and Fragmentation Analysis

Predicted Mass Spectral Data:

| m/z | Proposed Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 218 | [M - OCH₃]⁺ |

| 203 | [M - NO₂]⁺ |

| 190 | [M - COOCH₃]⁺ |

| 173 | [C₇H₃F₃NO]⁺ |

| 145 | [C₇H₄F₃]⁺ |

Interpretation of Fragmentation Pattern: The electron ionization of Methyl 3-nitro-5-(trifluoromethyl)benzoate is expected to produce a molecular ion peak at m/z 249. Subsequent fragmentation is driven by the loss of stable neutral molecules or radicals.

-

Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to give a stable acylium ion at m/z 218.

-

Loss of Nitro Group: The nitro group can be lost as a neutral molecule (NO₂) leading to a fragment ion at m/z 203.

-

Loss of Carbomethoxy Group: Cleavage of the ester group can result in the loss of the carbomethoxy radical (•COOCH₃) to yield an ion at m/z 190.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of CO, to produce a series of smaller ions that are characteristic of the substituted aromatic ring.

Predicted Mass Spectrometry Fragmentation of Methyl 3-nitro-5-(trifluoromethyl)benzoate

The Solubility Profile of Methyl 3-nitro-5-(trifluoromethyl)benzoate: A Technical Guide for Drug Development Professionals

Abstract

Methyl 3-nitro-5-(trifluoromethyl)benzoate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its distinct substitution pattern, featuring a methyl ester, a nitro group, and a trifluoromethyl group, imparts unique physicochemical properties that significantly influence its reactivity and, critically, its solubility. An in-depth understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and enable viable formulation strategies. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of methyl 3-nitro-5-(trifluoromethyl)benzoate, offering a predictive framework and actionable experimental protocols for its accurate determination.

Introduction: The Strategic Importance of Solubility in Pharmaceutical Synthesis

In the realm of pharmaceutical development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a viable drug candidate. For a synthetic intermediate like methyl 3-nitro-5-(trifluoromethyl)benzoate, solubility is not merely a physical constant but a critical process parameter. Inefficient dissolution can lead to sluggish and incomplete reactions, complicating process scale-up and impacting yield and purity. Furthermore, a comprehensive solubility profile is indispensable for designing effective crystallization and chromatographic purification methods. This guide delves into the molecular characteristics of methyl 3-nitro-5-(trifluoromethyl)benzoate to predict its solubility behavior and provides robust methodologies for its empirical determination.

Molecular Architecture and its Influence on Solubility

The solubility of a solute in a given solvent is governed by the fundamental principle of "like dissolves like," which underscores the importance of intermolecular forces.[1][2] The molecular structure of methyl 3-nitro-5-(trifluoromethyl)benzoate is a fascinating interplay of polar and non-polar functionalities, each contributing to its overall solubility characteristics.

Diagram: Molecular Structure of Methyl 3-nitro-5-(trifluoromethyl)benzoate

Caption: Molecular structure of methyl 3-nitro-5-(trifluoromethyl)benzoate.

-

The Benzene Core: The aromatic ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

The Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of two electronegative oxygen atoms. It can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's polarity. The oxygen atoms can also participate in hydrogen bonding as acceptors.

-

The Trifluoromethyl Group (-CF₃): This highly electronegative group has a profound impact on the molecule's properties. It enhances lipophilicity, which can improve solubility in non-polar environments.[3][4] The C-F bond is highly stable, rendering the group metabolically robust.[4] While often considered a bioisostere for a nitro group, its influence on solubility can be distinct.[5][6]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of methyl 3-nitro-5-(trifluoromethyl)benzoate in common organic solvents can be formulated.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can effectively solvate the polar nitro and ester groups. The lack of hydrogen bond donation prevents strong self-association of the solvent, making them excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the ester and nitro groups. However, the non-polar trifluoromethyl and benzene core may limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | The non-polar nature of these solvents will primarily interact with the benzene ring and the trifluoromethyl group. The highly polar nitro and ester groups will be poorly solvated, limiting overall solubility. Dichloromethane, with its moderate polarity, is expected to be a better solvent than hexane. |

| Aqueous | Water | Very Low | The molecule's significant non-polar surface area and lack of acidic or basic functional groups that can be ionized suggest very poor solubility in water.[7] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of methyl 3-nitro-5-(trifluoromethyl)benzoate.

Materials and Equipment

-

Methyl 3-nitro-5-(trifluoromethyl)benzoate (CAS No. 22227-63-0)[8][9]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][12]

-

Consult the Safety Data Sheet (SDS) for methyl 3-nitro-5-(trifluoromethyl)benzoate and all solvents before use.[10][12]

-

Handle the compound with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][13]

Diagram: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of methyl 3-nitro-5-(trifluoromethyl)benzoate into a series of vials.

-

Add a precise volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of methyl 3-nitro-5-(trifluoromethyl)benzoate of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

-

S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- MySkinRecipes. (n.d.). Methyl 3-nitro-5-(trifluoromethyl)

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Fisher Scientific. (2011, February 23).

- MDPI. (n.d.).

- Sigma-Aldrich. (2025, April 24).

- Angene Chemical. (2024, November 1).

- PubChem. (n.d.). Methyl 3-(trifluoromethyl)

- CymitQuimica. (2024, December 19).

- ChemBK. (2024, April 9).

- CAS Common Chemistry. (n.d.).

- PubChem. (n.d.). Methyl 3-amino-5-(trifluoromethyl)

- ResearchGate. (2025, July 1). (PDF)

- ECHEMI. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid.

- PubMed Central. (n.d.).

- ACS Publications. (2019, May 3).

- ChemicalBook. (n.d.). 22227-63-0(methyl 3-nitro-5-(trifluoromethyl)

- Sigma-Aldrich. (n.d.).

- CymitQuimica. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Methyl 3-nitro-5-(trifluoromethyl)benzoate [myskinrecipes.com]

- 9. 22227-63-0 CAS MSDS (methyl 3-nitro-5-(trifluoromethyl)benzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 3-nitro-5-(trifluoromethyl)benzoate: A Technical Guide for Advanced Research

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Methyl 3-nitro-5-(trifluoromethyl)benzoate emerges as a compound of significant interest, not for a singular, defined application, but for the immense potential unlocked by the interplay of its constituent functional groups. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core attributes and potential applications of this versatile intermediate. We will explore its synthesis, reactivity, and logically-derived applications, grounded in the established roles of its key chemical motifs: the trifluoromethyl group, the nitroaromatic system, and the reactive methyl ester.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Conversely, the nitroaromatic group is a versatile chemical handle, serving as a precursor to the vital amino group and finding application in hypoxia-activated prodrugs and specialized materials.[4] Methyl 3-nitro-5-(trifluoromethyl)benzoate combines these features on a simple benzene scaffold, presenting a unique platform for the synthesis of complex and novel chemical entities.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key properties of Methyl 3-nitro-5-(trifluoromethyl)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 22227-63-0 | [5] |

| Molecular Formula | C₉H₆F₃NO₄ | [5] |

| Molecular Weight | 249.14 g/mol | [5] |

| Boiling Point | 283.2°C at 760 mmHg | [5] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Room temperature, dry and sealed | [5] |

Synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate: A Guided Protocol

The synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate is achieved via the electrophilic aromatic substitution (nitration) of its precursor, methyl 3-(trifluoromethyl)benzoate. The trifluoromethyl and methyl ester groups are both meta-directing and deactivating, thus the nitration is expected to proceed regioselectively to the 5-position.[6] The following protocol is adapted from established procedures for the nitration of methyl benzoate.[3][7]

Experimental Protocol: Nitration of Methyl 3-(trifluoromethyl)benzoate

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the aromatic ring by the electron-withdrawing groups.[3] The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.[7]

Self-Validation: The purity of the final product can be readily assessed by measuring its melting point and by thin-layer chromatography (TLC) against the starting material. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will confirm the structure, showing the appearance of signals corresponding to the nitro group and the shift in the aromatic proton signals.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of methyl 3-(trifluoromethyl)benzoate in 3-4 volumes of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Nitrating Mixture Preparation: In a separate flask, slowly add 1.1 equivalents of concentrated nitric acid to 2 volumes of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of methyl 3-(trifluoromethyl)benzoate over 30-60 minutes, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure Methyl 3-nitro-5-(trifluoromethyl)benzoate.[6]

Caption: Synthetic workflow for Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Potential Research Applications

The true value of Methyl 3-nitro-5-(trifluoromethyl)benzoate lies in its potential as a versatile intermediate for the synthesis of a wide array of target molecules. Its strategic placement of functional groups allows for sequential and selective chemical transformations.

Precursor for Novel Kinase Inhibitors and Bioactive Molecules

The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, yielding 3-amino-5-(trifluoromethyl)benzoate derivatives. This aniline moiety is a common feature in many kinase inhibitors and other pharmacologically active compounds.[8] The resulting amino group can be further functionalized to introduce diverse side chains, while the ester can be hydrolyzed to the carboxylic acid and coupled with various amines to build complex molecular architectures. The trifluoromethyl group in the meta position can provide beneficial properties such as improved metabolic stability and enhanced binding to protein targets.[3]

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 8. symansis.com [symansis.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's physicochemical and biological properties.[1][2] Its introduction can dramatically enhance a drug candidate's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, offering insights into its mechanism of action and practical guidance on its application.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence through a combination of unique electronic and steric properties. Its high electronegativity and the strength of the carbon-fluorine bond are central to its utility in drug design.[5]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[1][5] By strategically placing a CF3 group at a known or suspected site of oxidative metabolism, that metabolic pathway can be effectively blocked.[6] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]

For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the rate of metabolism, leading to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint).[6][7]

Table 1: Comparative Metabolic Stability of a Hypothetical Compound With and Without a Trifluoromethyl Group

| Parameter | Compound with -CH3 | Compound with -CF3 | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond is more resistant to enzymatic cleavage than the C-H bond, thus slowing down metabolism.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic rate leads to lower clearance by the liver.[6][7] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[6] |

Modulating Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that is crucial for a drug's ability to cross cell membranes and reach its target.[2][3] The Hansch π value for a CF3 group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[5] This increased lipophilicity can enhance a drug's absorption, distribution, and ability to penetrate the blood-brain barrier.[3] However, it's a double-edged sword, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of a CF3 group is key to achieving the optimal balance of lipophilicity for a given drug candidate.[8][9]

Influencing Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity (pKa) of nearby functional groups.[2][10] By withdrawing electron density, the CF3 group can make adjacent acidic protons more acidic (lowering the pKa) or adjacent basic groups less basic (lowering the pKa of the conjugate acid). This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its target.[10] For example, lowering the pKa of a cyclic carbamate through the introduction of a CF3 group has been shown to improve drug potency by facilitating a key hydrogen bonding interaction with the target protein.[11]

The Trifluoromethyl Group in Drug-Receptor Interactions

The trifluoromethyl group can also play a direct role in enhancing a drug's binding affinity and selectivity for its target receptor.[3]

Participation in Hydrogen Bonding

While traditionally not considered a strong hydrogen bond acceptor, there is growing evidence that the fluorine atoms of a trifluoromethyl group can participate in weak hydrogen bonds (C-F···H-N or C-F···H-O).[12][13][14] These interactions, although individually weak, can collectively contribute to the overall binding affinity of a drug. In some cases, a trifluoromethyl group can act as a bioisostere for a carbonyl oxygen, forming similar hydrogen bonding interactions with the protein backbone.[15]

Steric and Conformational Effects

The trifluoromethyl group is bulkier than a methyl group and can therefore influence the conformation of a drug molecule.[2][5] This can be advantageous in pre-organizing the molecule into a bioactive conformation that fits optimally into the binding pocket of the target protein. The steric bulk of the CF3 group can also be used to prevent undesirable binding to off-target proteins, thereby improving the drug's selectivity.

Case Studies: The Trifluoromethyl Group in Action

The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs.[11][16]

Fluoxetine (Prozac®)

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the impact of a trifluoromethyl group.[5][17] The presence of the CF3 group on the phenoxy ring is crucial for its activity.[11][18] It enhances the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier to reach its target in the central nervous system.[3][5] Furthermore, the electron-withdrawing nature of the CF3 group is believed to contribute to the high-affinity interaction between fluoxetine and the serotonin transporter.[11]

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[19][20] The trifluoromethyl group on the pyrazole ring of celecoxib plays a critical role in its selectivity for COX-2 over COX-1.[21][22] The CF3 group fits into a hydrophobic side pocket present in the active site of COX-2 but not in COX-1, thereby conferring selectivity.[23][24] This example highlights how the steric properties of the trifluoromethyl group can be exploited to achieve target selectivity.

Experimental Protocols for Evaluating the Impact of Trifluoromethylation

The decision to introduce a trifluoromethyl group into a drug candidate should be guided by experimental data. The following are key in vitro assays used to assess the impact of this modification.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[25][26][27][28][29]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Methodology:

-

Preparation of Incubation Mixture: A solution containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) is prepared.[25][28]

-

Compound Addition: The test compound is added to the microsomal solution at a final concentration typically around 1 µM.[25][26]

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor required for CYP450 enzyme activity.[25][27] A control incubation without NADPH is also run to assess non-enzymatic degradation.[28]

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[26][28]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[25][28]

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[25][28]

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the elimination rate constant, from which the in vitro t½ and CLint are determined.[28]

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[30]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a compound.

Methodology (Shake-Flask Method): [30][31]

-

Preparation of Phases: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are prepared.

-

Compound Addition: A known amount of the test compound is dissolved in one of the phases.

-

Equilibration: The two phases are mixed vigorously for a set period to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state.[32][33][34][35]

Objective: To determine the pKa of an ionizable compound.

Methodology (Potentiometric Titration): [32][34]

-

Solution Preparation: A solution of the compound of known concentration is prepared in water or a suitable co-solvent if the compound has poor aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.

Visualizing the Influence of the Trifluoromethyl Group

The following diagrams illustrate key concepts related to the role of the trifluoromethyl group in medicinal chemistry.

Caption: Blocking Metabolic Oxidation with a CF3 Group.

Caption: Physicochemical Consequences of Trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium.[5][36] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and participate in direct binding interactions makes it a highly valuable substituent for optimizing the properties of drug candidates.[10] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable drug development professionals to harness the full potential of the trifluoromethyl group in the design of safer and more effective medicines.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved from [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Engagement of CF3 Group in N–H···F–C Hydrogen Bond in the Solution State: NMR Spectroscopy and MD Simulation Studies. (2013). The Journal of Physical Chemistry B. Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC North America. Retrieved from [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). PubMed. Retrieved from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Peninsula-chem. Retrieved from [Link]

-

Can the −CF 3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF 2 –F···H–N + Interaction Says Yes. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. (n.d.). NIH. Retrieved from [Link]

-

Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). LE STUDIUM. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-